Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Description

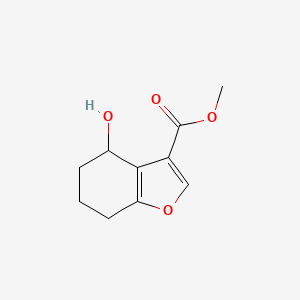

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a bicyclic organic compound featuring a tetrahydrobenzofuran core substituted with a hydroxyl group at position 4 and a methyl ester at position 2. The compound’s structure combines a partially saturated benzofuran ring system with polar functional groups, making it a versatile intermediate in pharmaceutical and materials chemistry. Its structural analogs often exhibit variations in substituents (e.g., oxo, amino, or halogen groups) and ester moieties, which significantly influence their physicochemical and biological properties .

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H12O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5,7,11H,2-4H2,1H3 |

InChI Key |

IQQRJFOXTRUTNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C(CCC2)O |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction

One effective method for synthesizing methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is through a condensation reaction of 1,3-cyclohexanedione with chloroacetaldehyde:

Reagents :

- 1,3-Cyclohexanedione

- Chloroacetaldehyde

- Base (e.g., sodium hydrogencarbonate or potassium carbonate)

-

- Mix the 1,3-cyclohexanedione with the base in an aqueous solution.

- Gradually add chloroacetaldehyde while maintaining the pH between 4 and 10.

- Stir the mixture at room temperature for several hours.

- Acidify the reaction mixture post-reaction to precipitate the product.

Yield : The yield can vary based on conditions; reported yields range from 68% to over 76% depending on the specific experimental setup and conditions employed.

Hydrolysis and Methylation

Another approach involves hydrolyzing an intermediate compound followed by methylation:

Reagents :

- Intermediate (such as a tetrahydrobenzofuran derivative)

- Methylating agent (e.g., methyl iodide or dimethyl sulfate)

-

- Hydrolyze the intermediate compound using aqueous acid or base.

- Isolate the resulting hydroxyl compound.

- Perform methylation using excess methylating agent under basic conditions.

Yield : This method can yield high purity products but may require careful control of reaction conditions to avoid side reactions.

The following table summarizes key findings from various studies regarding the yields and conditions used in synthesizing this compound.

The preparation of this compound can be effectively achieved through various synthetic routes involving condensation reactions and subsequent methylation steps. The choice of method depends on desired yields and purity levels, as well as available reagents and laboratory conditions.

Chemical Reactions Analysis

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate and its analogs:

Structural and Functional Analysis:

Substituent Effects: Hydroxyl vs. In contrast, the oxo group (ketone) in the analog CAS 82584-78-9 lacks hydrogen-bond donor capacity but serves as a strong acceptor, altering intermolecular interactions . The amino group in the hydrochloride salt (CAS 1172813-04-5) introduces basicity, enabling salt formation for improved stability and solubility . Halogen Substitution: The 5,5-difluoro substitution in the ethyl ester analog (CAS 1919864-85-9) enhances electronegativity and metabolic resistance, a common strategy in medicinal chemistry to prolong drug half-life .

Ester vs. Carboxylic Acid :

- The methyl/ethyl ester groups in most analogs increase lipophilicity, favoring membrane permeability. Conversely, the free carboxylic acid in MDLMFCD22041644 (C₉H₁₀O₄) exhibits higher polarity, making it more suitable for aqueous-phase reactions or ionic interactions .

Ring Puckering and Conformation :

- The tetrahydrobenzofuran ring’s puckering, analyzed via Cremer-Pople coordinates , may vary with substituents. Bulkier groups (e.g., ethyl esters or fluorine atoms) could distort the ring geometry, affecting binding affinity in biological targets.

Biological Activity

Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate (CAS number: 832721-34-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12O4

- Molecular Weight : 196.2 g/mol

- IUPAC Name : this compound

Biological Activity Overview

This compound has demonstrated a range of biological activities including anti-inflammatory, antioxidant, and potential anticancer properties. The following sections detail specific activities and findings from recent studies.

Anti-inflammatory Activity

Research has indicated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. In vitro studies showed that these compounds could inhibit the production of pro-inflammatory cytokines in human cell lines. For instance:

This suggests that this compound may be a promising candidate for further development as an anti-inflammatory agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays including DPPH and ABTS radical scavenging tests. The compound exhibited a significant ability to neutralize free radicals:

These results indicate that the compound may help mitigate oxidative stress-related diseases.

Anticancer Potential

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. A study reported the following findings:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- Mechanism : The compound activates caspase pathways leading to programmed cell death.

- IC50 Values :

- HeLa: 12 µM

- MCF-7: 18 µM

These findings suggest that this compound could be explored as a potential anticancer therapeutic agent.

Case Studies

-

Study on Inflammatory Models :

A study conducted on animal models of arthritis demonstrated that administration of this compound significantly reduced joint swelling and pain compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals. -

Oxidative Stress in Diabetes :

In diabetic rats subjected to oxidative stress tests, treatment with this compound resulted in lower levels of malondialdehyde (a marker of oxidative damage) and increased levels of glutathione (an antioxidant), indicating protective effects against oxidative damage.

Q & A

Q. What synthetic strategies are effective for preparing Methyl 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-3-carboxylate, and how are key functional groups protected during synthesis?

Methodological Answer: The synthesis typically involves multi-step routes starting from tetrahydrobenzofuran precursors. Key steps include:

- Cyclization : Formation of the tetrahydrobenzofuran core via acid- or base-catalyzed cyclization of dihydroxy esters or ketones.

- Hydroxylation : Introduction of the 4-hydroxy group using oxidizing agents (e.g., H2O2/acetic acid) or enzymatic methods.

- Esterification : Methyl ester formation via reaction with methanol under acidic conditions or using dimethyl sulfate.

Protection of the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) is critical to prevent side reactions during esterification. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Example Protocol:

Cyclize 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS 56671-28-4, ) under acidic conditions.

Protect the 4-hydroxy group with acetic anhydride.

Esterify with methanol/H<sup>+</sup>.

Deprotect using aqueous NaOH.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- <sup>1</sup>H/</sup><sup>13</sup>C NMR :

- 4-Hydroxy group : Broad singlet at δ 5.0–5.5 ppm (exchangeable with D2O).

- Tetrahydrobenzofuran ring : Multiplets between δ 1.5–2.8 ppm (methylene protons) and δ 4.2–4.5 ppm (oxygenated CH2).

- Methyl ester : Singlet at δ 3.7–3.8 ppm (COOCH3).

- IR : Strong absorption at ~1700 cm<sup>−1</sup> (ester C=O) and ~3200–3500 cm<sup>−1</sup> (hydroxyl O-H stretch).

- Mass Spectrometry : Molecular ion peak [M]<sup>+</sup> at m/z 196.06 (calculated for C10H12O4). Fragmentation patterns should align with loss of COOCH3 (−59 Da) .

Advanced Research Questions

Q. What crystallographic methodologies are recommended for resolving discrepancies in bond-length data during structural refinement?

Methodological Answer:

- Software Tools : Use SHELXL () for small-molecule refinement, leveraging its robust least-squares algorithms. For twinned crystals or high-resolution data, combine with WinGX () for validation.

- Discrepancy Resolution :

- Cross-validate thermal displacement parameters (ADPs) using ORTEP-3 () to identify over-refinement.

- Apply Hirshfeld surface analysis to detect weak intermolecular interactions affecting bond lengths.

- Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) to identify systematic errors .

Case Study :

A study on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate () resolved bond-length mismatches by refining hydrogen atom positions using neutron diffraction data.

Q. How can computational chemistry predict the reactivity of the 4-hydroxy group in nucleophilic acyl substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices (electrophilicity).

- Transition State Analysis : Use Gaussian or ORCA to model reaction pathways (e.g., ester hydrolysis or acyl transfer).

- Solvent Effects : Simulate polar aprotic solvents (DMSO, THF) using the SMD continuum model to assess activation energies.

Example :

For methyl 4-hydroxy-tetrahydrobenzofuran carboxylate, the 4-hydroxy group exhibits higher nucleophilicity (Fukui f<sup>−</sup> = 0.12) compared to the ester oxygen (f<sup>−</sup> = 0.08), favoring reactions with electrophiles like acetyl chloride .

Q. What strategies address contradictions in reported biological activity data for tetrahydrobenzofuran derivatives?

Methodological Answer:

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity).

- Structural Analogues : Evaluate substituent effects (e.g., difluoromethyl vs. hydroxy groups, vs. 5) on bioactivity.

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).

Q. How are stereochemical outcomes controlled during the synthesis of chiral tetrahydrobenzofuran derivatives?

Methodological Answer:

- Chiral Catalysts : Use Jacobsen’s thiourea catalysts for asymmetric epoxidation of dihydrofuran precursors.

- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures.

- Crystallographic Validation : Determine absolute configuration via anomalous dispersion in X-ray data () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.